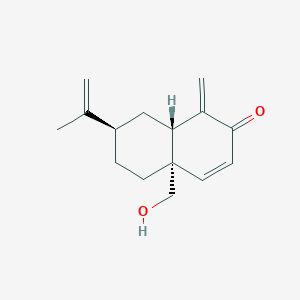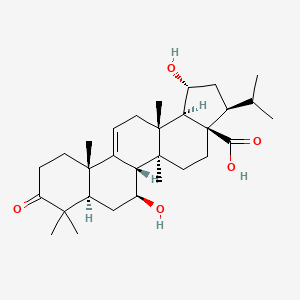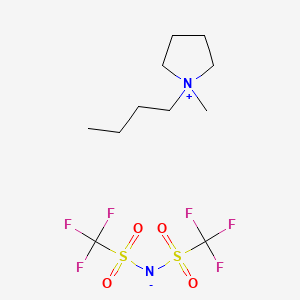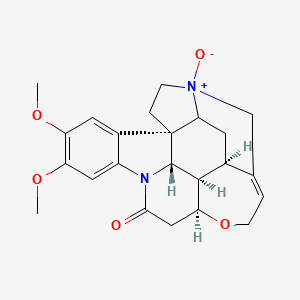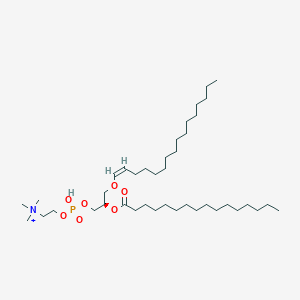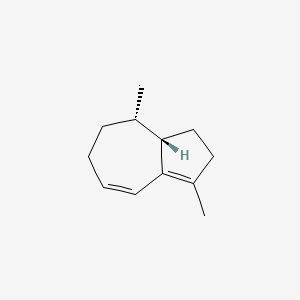
Clavukerin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.
Applications De Recherche Scientifique
Discovery and Isolation
Clavukerin A, a trinor-guaiane sesquiterpene, was first isolated from the Okinawan soft coral Clavularia koellikeri. Its absolute stereostructure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis (Kobayashi et al., 1983).
Chemical Synthesis
The total synthesis of Clavukerin A and its epimer was achieved, confirming the identity of trisnorsesquiterpens isolated from Clavulia and Cespitularia species (Asaoka et al., 1991). Additionally, an amine-induced Michael/Conia-ene cascade reaction was developed for establishing bicyclic fused carbocycles, which was utilized in a formal synthesis of Clavukerin A (Li et al., 2010).
Biological Activity
Clavukerin A was also studied for its biological activities. Research indicates its potential as an antileukemic agent. For instance, coral-prostanoids like clavulones, including Clavukerin A, exhibited strong antiproliferative and cytotoxic activities in human cells, with a particular selectivity to leukemic (HL-60) cells (Honda et al., 1985).
Pharmacological Properties
Clavukerin A's pharmacological properties were explored through various synthetic methods, like the tandem enantioselective conjugate addition-cyclopropanation applied for the synthesis of natural products including Clavukerin A (Alexakis & March, 2002). Additionally, a bioinspired approach to tri-nor-guaianes was described, where Clavukerin A was synthesized by selective ozonolysis-Criegge rearrangement (Blay et al., 2006).
Propriétés
Nom du produit |
Clavukerin A |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1 |
Clé InChI |
WLTLKQLUBPNLAM-CABZTGNLSA-N |
SMILES isomérique |
C[C@H]1CCC=CC2=C(CC[C@@H]12)C |
SMILES canonique |
CC1CCC=CC2=C(CCC12)C |
Synonymes |
(-)-(S,S)-clavukerin A clavukerin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



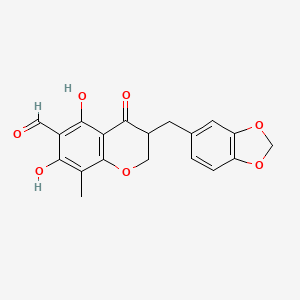
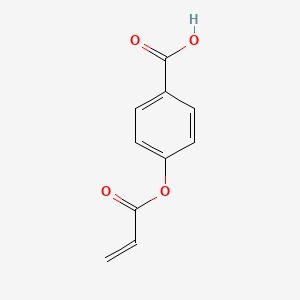
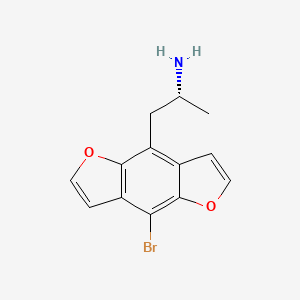
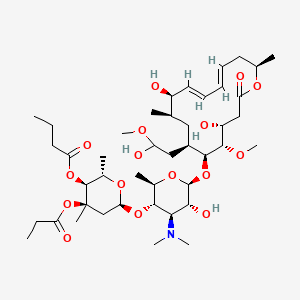
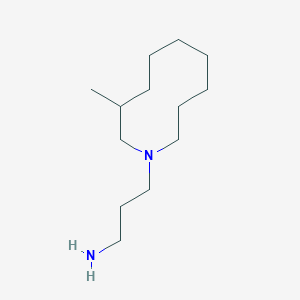
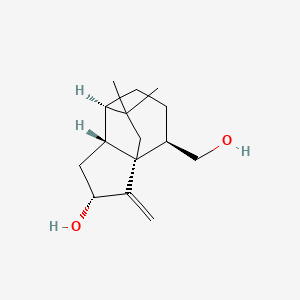
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
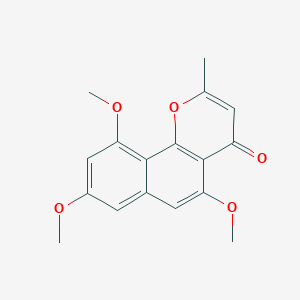
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
